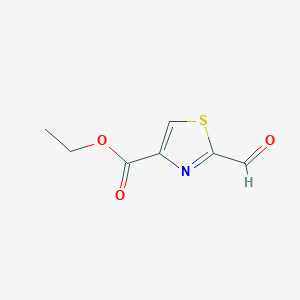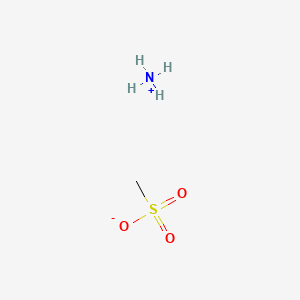
Ammonium methanesulfonate
Overview
Description
Ammonium methanesulfonate is an organic salt with the chemical formula CH₇NO₃S. It is derived from methanesulfonic acid and ammonia. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with ammonia. The reaction is typically carried out in an aqueous solution, where methanesulfonic acid (CH₃SO₃H) reacts with ammonia (NH₃) to form this compound (CH₇NO₃S) and water (H₂O): [ \text{CH}_3\text{SO}_3\text{H} + \text{NH}_3 \rightarrow \text{CH}_7\text{NO}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonia to methanesulfonic acid under cooling to manage the exothermic nature of the reaction. The resulting solution is then concentrated and crystallized to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group. It can also participate in acid-base reactions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as halides, to form corresponding methanesulfonate esters.
Acid-Base Reactions: It can act as a source of methanesulfonic acid in reactions where a strong acid is required.
Major Products Formed:
Methanesulfonate Esters: Formed through substitution reactions with alcohols or halides.
Methanesulfonic Acid: Released in acid-base reactions.
Scientific Research Applications
Ammonium methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methanesulfonate esters.
Biology: Employed in studies involving the stabilization of proteins and enzymes due to its non-volatile nature.
Medicine: Investigated for its potential use in drug formulations as a stabilizing agent.
Industry: Utilized in electroplating processes and as a catalyst in various chemical reactions.
Mechanism of Action
The primary mechanism of action for ammonium methanesulfonate involves its ability to donate the methanesulfonate group in chemical reactions. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The compound’s stability and solubility in water also contribute to its effectiveness in various applications.
Comparison with Similar Compounds
Sodium Methanesulfonate: Similar in structure but contains sodium instead of ammonium.
Potassium Methanesulfonate: Contains potassium as the cation.
Methanesulfonic Acid: The parent acid from which ammonium methanesulfonate is derived.
Uniqueness: this compound is unique due to its ammonium cation, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Its non-volatile nature and stability make it particularly useful in applications where these properties are desired.
Properties
CAS No. |
22515-76-0 |
|---|---|
Molecular Formula |
CH7NO3S |
Molecular Weight |
113.14 g/mol |
IUPAC Name |
azane;methanesulfonic acid |
InChI |
InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
InChI Key |
QHYIGPGWXQQZSA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CS(=O)(=O)O.N |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
75-75-2 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

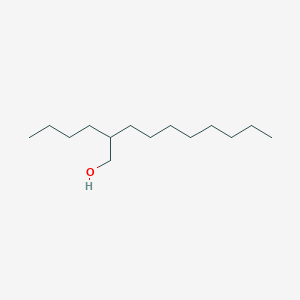
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
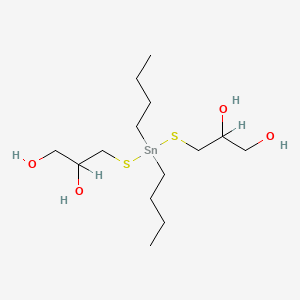
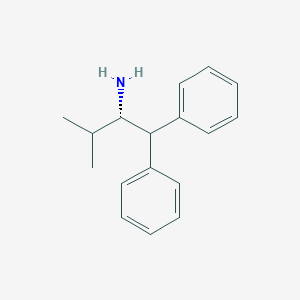

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)
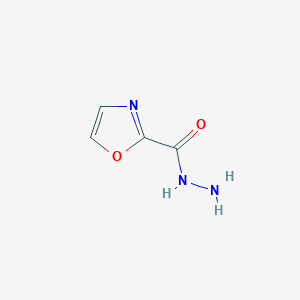
![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
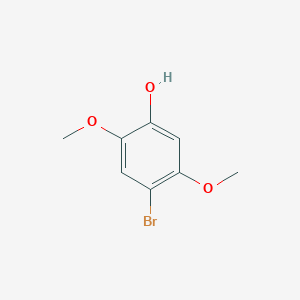
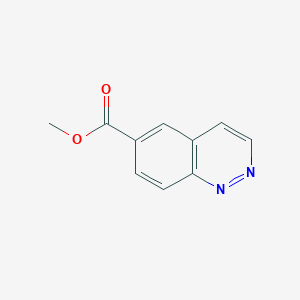
![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)
